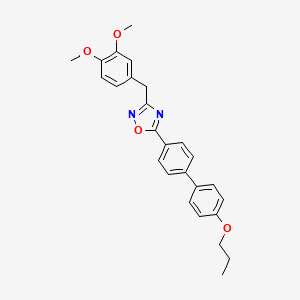
3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole, also known as PBD, is a fluorescent probe molecule that has been widely used in scientific research. This molecule has unique properties that make it an ideal candidate for various applications, including biochemical and physiological studies.
Mécanisme D'action
3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole works by binding to specific molecules or structures and emitting fluorescence when excited by light. The mechanism of action of 3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is based on its unique chemical structure, which allows it to interact with specific targets.
Biochemical and Physiological Effects:
3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been shown to have minimal effects on biochemical and physiological processes, making it an ideal tool for studying these processes. 3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been used to study the structure and function of proteins, DNA, and lipids in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in lab experiments include its high sensitivity and selectivity, its ability to detect specific molecules and structures, and its minimal effects on biochemical and physiological processes. However, 3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has some limitations, including its potential toxicity and its limited availability.
Orientations Futures
There are several future directions for the use of 3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in scientific research. One direction is the development of new 3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole derivatives with improved properties, such as increased sensitivity or selectivity. Another direction is the use of 3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in the development of new biosensors for detecting specific molecules in complex biological samples. Additionally, 3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole could be used in the development of new imaging techniques for studying cellular structures and processes.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole involves several steps, including the reaction of a 3,4-dimethoxybenzylamine with 4'-propoxy-4-biphenylcarboxaldehyde to form an imine intermediate. The intermediate is then reacted with a nitrile oxide to form the oxadiazole ring, resulting in the formation of 3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole. This synthesis method has been optimized to produce high yields of pure 3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been widely used as a fluorescent probe in various scientific research applications. It has been used to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. 3-(3,4-dimethoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has also been used as a biosensor for detecting specific molecules and as a tool for imaging cellular structures.
Propriétés
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-4-15-31-22-12-10-20(11-13-22)19-6-8-21(9-7-19)26-27-25(28-32-26)17-18-5-14-23(29-2)24(16-18)30-3/h5-14,16H,4,15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDHGSSQSVMFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxybenzyl)-5-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5140242.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5140245.png)
![9-oxo-N-(3-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5140256.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5140258.png)

![1-(cyclopropylmethyl)-4-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperazine](/img/structure/B5140269.png)
![5-[4-(allyloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140275.png)
![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5140288.png)

![4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5140304.png)

![4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5140319.png)